molecular formula C18H18FN3O4S B11167253 Ethyl [2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Ethyl [2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B11167253
M. Wt: 391.4 g/mol
InChI Key: HRZUWGOKTWNHPG-UHFFFAOYSA-N
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Description

Ethyl [2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound featuring a thiazole ring, a fluorophenyl group, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Fluorophenyl Group: This step involves the coupling of the thiazole intermediate with a fluorophenyl derivative, often using a palladium-catalyzed cross-coupling reaction.

    Formation of the Pyrrolidinone Moiety: This can be synthesized by cyclization of an appropriate amino acid derivative.

    Final Coupling: The final step involves the esterification of the intermediate with ethyl acetate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl [2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Ethyl [2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate
  • Ethyl 2-(3-(6-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate

Uniqueness

Ethyl [2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is unique due to its combination of a thiazole ring, fluorophenyl group, and pyrrolidinone moiety, which confer specific chemical properties and biological activities not found in other similar compounds .

Properties

Molecular Formula

C18H18FN3O4S

Molecular Weight

391.4 g/mol

IUPAC Name

ethyl 2-[2-[[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C18H18FN3O4S/c1-2-26-16(24)8-13-10-27-18(20-13)21-17(25)11-7-15(23)22(9-11)14-5-3-12(19)4-6-14/h3-6,10-11H,2,7-9H2,1H3,(H,20,21,25)

InChI Key

HRZUWGOKTWNHPG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F

Origin of Product

United States

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